molecular formula C13H22O B12679908 alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol CAS No. 93777-42-5

alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol

Cat. No.: B12679908
CAS No.: 93777-42-5
M. Wt: 194.31 g/mol
InChI Key: KRUIQQGWBAELRN-UHFFFAOYSA-N
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Description

alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol: is a complex organic compound characterized by its unique bicyclic structure. This compound contains 36 atoms, including 22 hydrogen atoms, 13 carbon atoms, and 1 oxygen atom . It is known for its stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol involves several steps. The synthetic routes typically include the formation of the bicyclic structure followed by the introduction of the methanol group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and kinetics. In biology, it is investigated for its potential biological activity and interactions with biomolecules. In medicine, it is explored for its potential therapeutic properties. Industrially, it is used in the synthesis of various chemicals and materials .

Mechanism of Action

The mechanism of action of alpha,alpha,4,7,7-Pentamethylbicyclo(4.1.0)hept-4-ene-3-methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Properties

CAS No.

93777-42-5

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2-(4,7,7-trimethyl-3-bicyclo[4.1.0]hept-4-enyl)propan-2-ol

InChI

InChI=1S/C13H22O/c1-8-6-10-11(12(10,2)3)7-9(8)13(4,5)14/h6,9-11,14H,7H2,1-5H3

InChI Key

KRUIQQGWBAELRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(C2(C)C)CC1C(C)(C)O

Origin of Product

United States

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